4-(4-Fluorophenyl)phthalazine-1-thiol
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Overview
Description
4-(4-Fluorophenyl)phthalazine-1-thiol is a chemical compound with the molecular formula C14H9FN2S and a molecular weight of 256.3 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound features a phthalazine core substituted with a fluorophenyl group and a thiol group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)phthalazine-1-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)phthalazine . This intermediate is then treated with thiourea under acidic conditions to yield the desired thiol compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)phthalazine-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the phthalazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(4-Fluorophenyl)phthalazine-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)phthalazine-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity . The fluorophenyl group may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Phenylphthalazine-1-thiol: Lacks the fluorine atom, which may result in different reactivity and binding properties.
4-(4-Chlorophenyl)phthalazine-1-thiol: Substitutes the fluorine atom with chlorine, potentially altering its chemical behavior and biological activity.
4-(4-Methylphenyl)phthalazine-1-thiol: Contains a methyl group instead of fluorine, which can affect its hydrophobicity and reactivity.
Uniqueness
4-(4-Fluorophenyl)phthalazine-1-thiol is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity in biological systems. The combination of the phthalazine core, fluorophenyl group, and thiol group makes it a versatile compound for various research applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2H-phthalazine-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROOFJSALBQDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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